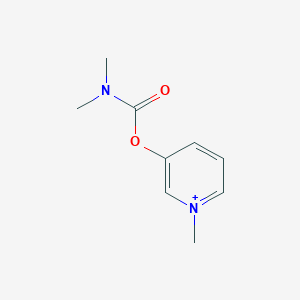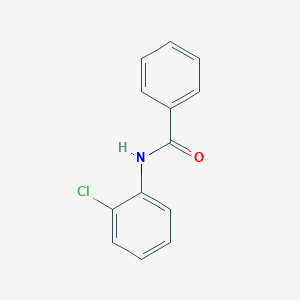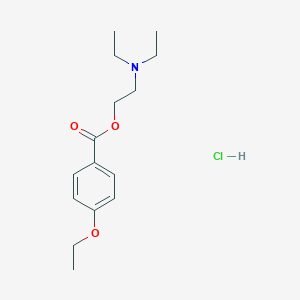
VR6G7RHH26
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
VR6G7RHH26 is a complex organic compound with significant importance in various scientific fields. This compound belongs to the class of pyrazolidinediones, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrazolidine ring substituted with hydroxyphenyl, phenyl, and phenylsulfonyl groups, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of VR6G7RHH26 typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolidine Ring: The initial step involves the condensation of hydrazine with a diketone to form the pyrazolidine ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Substitution Reactions: The next step involves the introduction of the hydroxyphenyl and phenyl groups through substitution reactions. This can be achieved by reacting the intermediate pyrazolidine with appropriate aryl halides in the presence of a palladium catalyst.
Sulfonylation: The final step involves the sulfonylation of the ethyl group using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
化学反应分析
Types of Reactions
VR6G7RHH26 undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the pyrazolidine ring can be reduced to form alcohol derivatives.
Substitution: The phenyl and phenylsulfonyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as bromine, chlorine, and nitrating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
VR6G7RHH26 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as arthritis and cancer.
Industry: Used in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of VR6G7RHH26 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it may interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
Phenylbutazone: A non-steroidal anti-inflammatory drug with a similar pyrazolidinedione structure.
Sulfinpyrazone: Another pyrazolidinedione derivative used as an anti-inflammatory and uricosuric agent.
Uniqueness
VR6G7RHH26 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyphenyl and phenylsulfonyl groups enhances its reactivity and potential therapeutic applications compared to other pyrazolidinedione derivatives.
属性
CAS 编号 |
1107-46-6 |
|---|---|
分子式 |
C23H20N2O5S |
分子量 |
436.5 g/mol |
IUPAC 名称 |
4-[2-(benzenesulfonyl)ethyl]-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C23H20N2O5S/c26-19-13-11-18(12-14-19)25-23(28)21(22(27)24(25)17-7-3-1-4-8-17)15-16-31(29,30)20-9-5-2-6-10-20/h1-14,21,26H,15-16H2 |
InChI 键 |
LZTWANPJOXEBPY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=C(C=C3)O)CCS(=O)(=O)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=C(C=C3)O)CCS(=O)(=O)C4=CC=CC=C4 |
同义词 |
1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)



![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)
